ethyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused with a pyridin-4-yl group at position 3 and a sulfanylacetate ethyl ester at position 6 (Figure 1). The triazolopyridazine scaffold is a bicyclic heteroaromatic system with nitrogen-rich sites, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking).
Properties
IUPAC Name |
ethyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-2-21-13(20)9-22-12-4-3-11-16-17-14(19(11)18-12)10-5-7-15-8-6-10/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQHFWJAPDZFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(pyridin-4-yl)-1H-[1,2,4]triazole with a suitable pyridazine derivative in the presence of a sulfur source. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the downregulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Heterocyclic Modifications
a) [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives
- AZD5153: A bivalent BET inhibitor with a methoxy-triazolopyridazine linked to a piperidylphenoxy group. Its extended substituents enable dual bromodomain binding, unlike the target compound’s simpler structure. The methoxy group in AZD5153 increases metabolic stability compared to the pyridin-4-yl group in the target compound .
- Lin28-1632 : Contains a 3-methyl-triazolopyridazine linked to a phenylacetamide. The methyl group reduces polarity, while the phenylacetamide moiety enhances target specificity for Lin28 proteins, contrasting with the pyridinyl-sulfanyl ester in the target compound .
b) Pyridazine vs. Pyrazine Fusion
Substituent Variations at Position 6
Key Observations :
- Sulfanyl vs. Sulfonyl : The target’s thioether (sulfanyl) group is less polar than sulfonyl derivatives, favoring passive diffusion across membranes. However, sulfonamides (e.g., ) exhibit stronger hydrogen-bonding capacity, enhancing target affinity in aqueous environments .
- Ester vs. Amide : The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, whereas acetamide derivatives (e.g., ) resist hydrolysis, offering prolonged stability .
Aromatic Substituents at Position 3
Melting Points and Stability
Solubility and Bioavailability
- The sulfanylacetate ester balances lipophilicity and solubility better than sulfonamides (e.g., ) or amides (e.g., ). However, its solubility is likely lower than AZD5153’s PEG-like substituents .
Biological Activity
Ethyl 2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds characterized by a unique combination of functional groups. Its structure includes:
- Pyridine ring
- Triazole ring
- Pyridazine ring
This unique structure contributes to its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 leads to a significant reduction in cell proliferation in various cancer cell lines .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 17.83 |
| MCF-7 (Breast) | 19.73 |
| HePG2 (Liver) | IC50 not specified |
These findings suggest that this compound may serve as a lead compound for the development of new anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Studies have shown that it exhibits antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents .
Case Studies and Research Findings
- Anticancer Studies : A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis in treated cells .
- Antimicrobial Screening : In another study focusing on antimicrobial properties, this compound was tested against several bacterial and fungal strains. The compound showed moderate to high activity against Gram-positive bacteria and certain fungal pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
